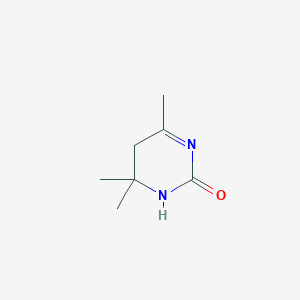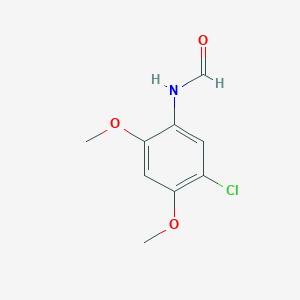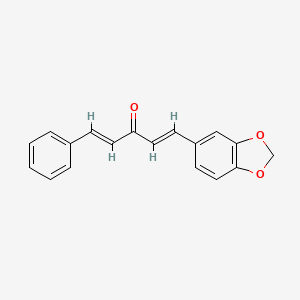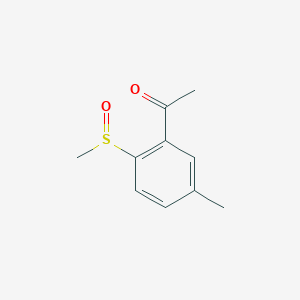
1-(5-Methyl-2-methylsulfinylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone is an organic compound with the molecular formula C10H12O2S. It is a benzene derivative characterized by the presence of a methyl group and a methylsulfinyl group attached to the phenyl ring, along with an ethanone group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of 5-methyl-2-(methylsulfinyl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanone often involves large-scale batch reactors. The process includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels. The use of automated systems ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often carried out under controlled temperature conditions.
Major Products Formed:
Oxidation: Formation of 1-[5-methyl-2-(methylsulfonyl)phenyl]ethanone.
Reduction: Formation of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with cellular enzymes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-[5-Methyl-2-(methylsulfonyl)phenyl]ethanone: Similar structure but with a sulfone group instead of a sulfinyl group.
1-[5-Methyl-2-(methylthio)phenyl]ethanone: Contains a methylthio group instead of a methylsulfinyl group.
1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanol: The ethanone group is reduced to an alcohol.
Uniqueness: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone is unique due to the presence of both a methylsulfinyl group and an ethanone group on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
34617-87-3 |
|---|---|
Molekularformel |
C10H12O2S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
1-(5-methyl-2-methylsulfinylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2S/c1-7-4-5-10(13(3)12)9(6-7)8(2)11/h4-6H,1-3H3 |
InChI-Schlüssel |
HRAWKZRPJBYTSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


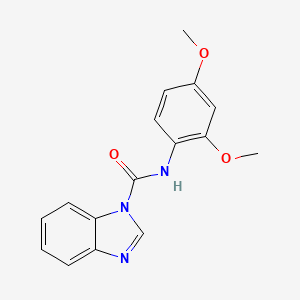
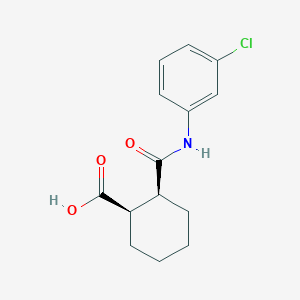
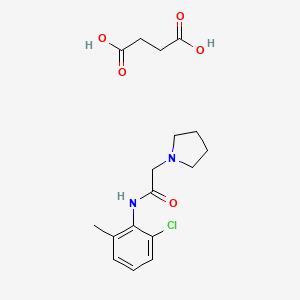
![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
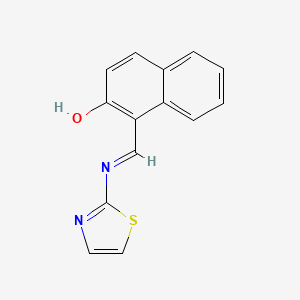
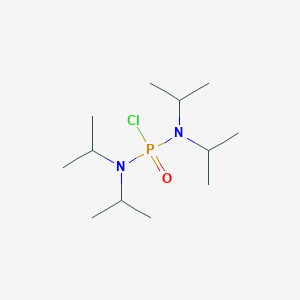
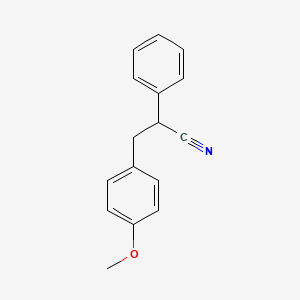
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

